molecular formula C17H19N7 B12224033 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B12224033
M. Wt: 321.4 g/mol
InChI Key: JZVSEMMNIBAMMF-UHFFFAOYSA-N
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Description

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine intermediate with piperazine, often under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Cyclopropyl and methyl group introduction: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the carbonitrile group: This can be achieved through the reaction of the intermediate with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated pyrimidine rings.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: Studied for their activity against breast cancer cells.

Uniqueness

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is unique due to its specific structural features, such as the cyclopropyl and methyl groups on the pyrimidine ring. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H19N7

Molecular Weight

321.4 g/mol

IUPAC Name

2-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C17H19N7/c1-12-10-15(22-16(20-12)13-2-3-13)23-6-8-24(9-7-23)17-19-5-4-14(11-18)21-17/h4-5,10,13H,2-3,6-9H2,1H3

InChI Key

JZVSEMMNIBAMMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC(=N4)C#N

Origin of Product

United States

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